tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
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Overview
Description
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate: is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various cyclization reactions. The amino group is then introduced via nucleophilic substitution or reductive amination. The tert-butyl ester group is often added in the final steps to protect the carboxyl group during the synthesis .
Chemical Reactions Analysis
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine core.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of various drugs.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused bicyclic structure and have similar applications in medicinal chemistry.
1H-pyrrolo[2,3-c]pyridines: These are structurally similar but differ in the position of the nitrogen atom in the pyridine ring.
tert-Butyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate: This compound has a similar tert-butyl ester group but features an imidazole ring instead of a pyrrolo[2,3-b]pyridine core.
Each of these compounds has unique properties and applications, making them valuable tools in different areas of research.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)11(15)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7,15H2,1-3H3,(H,16,17) |
InChI Key |
HUDKHYYXQMLJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
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